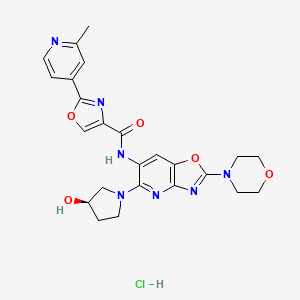

Emavusertib hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

3D Structure of Parent

Properties

CAS No. |

2376399-42-5 |

|---|---|

Molecular Formula |

C24H26ClN7O5 |

Molecular Weight |

528.0 g/mol |

IUPAC Name |

N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-1,3-oxazole-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H25N7O5.ClH/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30;/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33);1H/t16-;/m1./s1 |

InChI Key |

OUXHHDXWNFNMQC-PKLMIRHRSA-N |

Isomeric SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6.Cl |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Emavusertib Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emavusertib hydrochloride (formerly CA-4948) is an investigational, orally bioavailable small molecule that acts as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its unique mechanism of action, targeting key nodes in both inflammatory and oncogenic signaling pathways, has positioned it as a promising therapeutic agent in various hematologic malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and certain B-cell lymphomas.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of emavusertib, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of IRAK4 and FLT3

Emavusertib exerts its anti-tumor effects through the potent and selective inhibition of two key kinases: IRAK4 and FLT3.[1][2]

IRAK4 Inhibition and the NF-κB Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[5] In many hematologic malignancies, particularly those with mutations in MYD88 or splicing factors like SF3B1 and U2AF1, this pathway is constitutively activated, leading to the persistent activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] NF-κB, in turn, drives the expression of pro-inflammatory cytokines, anti-apoptotic proteins, and other factors that promote cancer cell survival and proliferation.[6]

Emavusertib binds to and inhibits the kinase activity of IRAK4, thereby blocking the downstream signaling cascade that leads to NF-κB activation.[8] This inhibition results in decreased production of pro-inflammatory cytokines such as IL-6 and IL-1β and induces apoptosis in malignant cells dependent on this pathway.[9][10]

FLT3 Inhibition and Oncogenic Signaling

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which drive uncontrolled cell growth and survival.

Emavusertib effectively inhibits both wild-type and mutated forms of FLT3, disrupting these oncogenic signaling cascades and leading to cell cycle arrest and apoptosis in FLT3-driven leukemia cells.[11][12]

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory activity and cellular effects of emavusertib.

Table 1: In Vitro Inhibitory Activity of Emavusertib

| Target | Assay Type | IC50 | Ki | Selectivity | Reference |

| IRAK4 | Kinase Assay | 57 nM | N/A | >500-fold vs IRAK1 | [1][9] |

| FLT3 (Wild-Type) | Kinase Assay | N/A | N/A | N/A | [1] |

| FLT3 (ITD) | Cell-based Assay | 58-200 nM | N/A | N/A | [13] |

| Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | THP-1 cells | <250 nM | N/A | N/A | [9] |

N/A: Not Available in the reviewed literature.

Table 2: In Vitro Cellular Activity of Emavusertib

| Cell Line | Cancer Type | Key Mutation(s) | Effect | Concentration | Time | Reference |

| MOLM-13 | AML | FLT3-ITD | Decreased cell viability, induced apoptosis and cell cycle arrest | 150 nM (IC50) | 20 h | [9][12] |

| MV4-11 | AML | FLT3-ITD | Tumor regression in xenograft model | 12.5-100 mg/kg | 21 days | [5] |

| THP-1 | AML | FLT3-wt | Reduced pro-inflammatory cytokine release | <250 nM | 5 h | [9] |

| OCI-Ly3 | DLBCL | MYD88-L265P | >90% tumor growth inhibition in xenograft model | 100 mg/kg | N/A | [5] |

DLBCL: Diffuse Large B-cell Lymphoma

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of emavusertib.

IRAK4/FLT3 Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of emavusertib against IRAK4 and FLT3 kinases.

-

Methodology: A common method for this is a biochemical kinase assay.

-

Reaction Setup: Recombinant human IRAK4 or FLT3 enzyme is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.

-

Inhibitor Addition: Emavusertib is added at varying concentrations to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

-

Data Analysis: The percentage of kinase inhibition at each emavusertib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

-

Cell Viability and Apoptosis Assays

-

Objective: To assess the effect of emavusertib on the viability and induction of apoptosis in cancer cell lines.

-

Methodology: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

-

Cell Culture and Treatment: Cancer cell lines (e.g., MOLM-13) are cultured in appropriate media and then treated with varying concentrations of emavusertib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 20 hours).[12]

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered non-viable (late apoptotic or necrotic).

-

Data Analysis: The percentages of viable, early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of emavusertib in a living organism.

-

Methodology: Subcutaneous tumor xenograft models in immunodeficient mice are commonly used.

-

Cell Implantation: Human cancer cells (e.g., MV4-11 or OCI-Ly3) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: Emavusertib is administered orally at specified doses and schedules (e.g., 12.5-100 mg/kg, once or twice daily).[5] The control group receives a vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue to assess target engagement and downstream effects.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by emavusertib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. onclive.com [onclive.com]

- 4. atlasbiyo.com [atlasbiyo.com]

- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Target Profile and Selectivity of Emavusertib Hydrochloride

Introduction

Emavusertib (formerly CA-4948) is an orally bioavailable, small-molecule dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its mechanism of action centers on the inhibition of critical signaling pathways involved in inflammation and oncogenesis, making it a promising therapeutic candidate for various hematologic malignancies and potentially other indications.[2][3] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and selectivity.

Target Profile and Potency

Emavusertib is a potent inhibitor of both IRAK4 and FLT3. Its primary target, IRAK4, is a crucial kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3] The drug also demonstrates significant activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4]

Table 1: Biochemical Potency of Emavusertib

| Target | Parameter | Value (nM) | Assay Type |

| IRAK4 | IC50 | 57 | FRET Kinase Assay[5] |

| IRAK4 | IC50 | 31.7 | TR-FRET Assay[6] |

| IRAK4 | Kd | 23 | Competition Binding Assay[7] |

| FLT3 | Kd | 8-31 | Competition Binding Assay[4] |

| FLT3 (wild-type) | Kd | 31 | Competition Binding Assay[7] |

| FLT3 (ITD) | Not specified | Not specified | Not specified |

| FLT3 (ITD/D835V) | Not specified | Not specified | Not specified |

| FLT3 (ITD/F691L) | Not specified | Not specified | Not specified |

Kinase Selectivity Profile

Emavusertib exhibits a high degree of selectivity for IRAK4 over other members of the IRAK family.[2][7] A broader kinase panel screening has revealed its activity against a limited number of other kinases, primarily at higher concentrations.[6][7]

Table 2: Selectivity of Emavusertib against IRAK Family Kinases

| Target | Parameter | Value (nM) | Fold Selectivity vs. IRAK4 (Kd = 23 nM) |

| IRAK1 | Kd | 12,000 | >521-fold[7] |

| IRAK2 | Kd | >20,000 | >869-fold[7] |

| IRAK3 | Kd | 8,500 | >369-fold[7] |

Table 3: Off-Target Kinase Inhibition Profile of Emavusertib

| Target | Parameter | Value (nM) |

| CLK1 | Kd | 10[7] |

| CLK4 | Kd | 14[7] |

| CLK2 | Kd | 20[7] |

| DYRK1A | Kd | 25[7] |

| Haspin (GSG2) | Kd | 32[7] |

| TrkA | Kd | 130[7] |

| DYRK1B | Not specified | Not specified |

| TrkB | Not specified | Not specified |

| NEK11 | Not specified | Not specified |

| Note: The table above lists kinases, other than IRAK4 and FLT3, for which significant binding affinity was observed. |

Cellular Activity

Emavusertib demonstrates potent activity in cellular assays, effectively inhibiting downstream signaling pathways and inducing apoptosis in cancer cell lines.

Table 4: Cellular Activity of Emavusertib

| Cell Line | Assay | Parameter | Value |

| THP-1 (TLR-stimulated) | Cytokine Release | IC50 (TNF-α, IL-1β, IL-6, IL-8) | <250 nM[8] |

| FLT3 mutated AML cell lines | Cytotoxicity | IC50 | 58-200 nM[4] |

| MOLM-13 (FLT3-ITD positive) | Cytotoxicity | IC50 | 150 nM[9] |

Signaling Pathway Inhibition

Emavusertib exerts its therapeutic effects by blocking the IRAK4-dependent signaling cascade downstream of TLR and IL-1R activation. This pathway is constitutively active in certain cancers due to mutations in genes like MYD88 or splicing factors such as SF3B1 and U2AF1, which lead to the overexpression of a long, highly active isoform of IRAK4 (IRAK4-L).[3][10] Inhibition of IRAK4 by emavusertib prevents the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines and cell survival proteins.[11]

Caption: Emavusertib inhibits IRAK4, blocking the MyD88-dependent signaling pathway and subsequent NF-κB activation.

Experimental Methodologies

A summary of the key experimental protocols used to characterize the target profile and selectivity of emavusertib is provided below.

Biochemical Kinase Assays

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: The inhibitory activity of emavusertib against IRAK4 was quantified using a TR-FRET assay.[6] This assay typically involves a recombinant kinase, a specific substrate peptide, and ATP. The phosphorylation of the substrate is detected by a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin that binds to a biotinylated peptide. The FRET signal is proportional to the kinase activity, and the IC50 value is determined by measuring the signal at various inhibitor concentrations.

-

Competition Binding Assay (DiscoverX): The binding affinity (Kd) of emavusertib to a large panel of kinases was determined using a competition binding assay format.[7] In this assay, test compounds compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, and the Kd is calculated from the concentration of the test compound that displaces 50% of the kinase from the ligand.

Caption: Workflow for determining the kinase selectivity profile of emavusertib using a competition binding assay.

Cell-Based Assays

-

Cytokine Release Assay: The effect of emavusertib on the production of pro-inflammatory cytokines was assessed in the human monocytic cell line THP-1.[8]

-

Cell Culture and Treatment: THP-1 cells are cultured under standard conditions.

-

Inhibition: Cells are pre-incubated with varying concentrations of emavusertib or DMSO (vehicle control) for 60 minutes.

-

Stimulation: TLR signaling is activated by adding a TLR agonist, such as lipoteichoic acid (LTA), and incubating for 5 hours.

-

Quantification: The concentration of cytokines (TNF-α, IL-1β, IL-6, and IL-8) in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Data Analysis: IC50 values are calculated by plotting cytokine concentrations against emavusertib concentrations.

-

-

Cytotoxicity Assay: The anti-proliferative activity of emavusertib was evaluated in various cancer cell lines, including those with FLT3 mutations.[9]

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of emavusertib concentrations for a specified period (e.g., 20 hours for MOLM-13 cells).

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo assay, which quantifies the metabolic activity of living cells.

-

IC50 Determination: The IC50 value, representing the concentration of emavusertib that inhibits cell growth by 50%, is determined from the dose-response curve.

-

Conclusion

This compound is a potent and selective dual inhibitor of IRAK4 and FLT3. Its high affinity for IRAK4 and selectivity over other IRAK family members, combined with its activity against clinically relevant FLT3 mutations, underscores its potential as a targeted therapeutic agent. The detailed target profile and cellular activity data provide a strong rationale for its ongoing clinical development in hematologic malignancies. The experimental methodologies outlined in this guide offer a framework for further investigation and characterization of this and similar targeted inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. curis.com [curis.com]

- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]

- 7. curis.com [curis.com]

- 8. selleckchem.com [selleckchem.com]

- 9. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. curis.com [curis.com]

- 11. Emavusertib | C24H25N7O5 | CID 118224491 - PubChem [pubchem.ncbi.nlm.nih.gov]

Emavusertib Hydrochloride and the IRAK4 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emavusertib (formerly CA-4948) is an orally bioavailable, small molecule inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] These pathways are integral to the innate immune response but are also frequently dysregulated in various malignancies, leading to uncontrolled cell survival and proliferation.[4][5] Emavusertib's mechanism of action involves the inhibition of IRAK4, thereby blocking downstream signaling cascades, primarily the NF-κB and MAPK pathways.[1][6] Notably, emavusertib also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[6][7] This dual activity makes emavusertib a promising therapeutic agent for a range of hematologic malignancies and potentially other inflammatory diseases.

The IRAK4 Signaling Pathway

The IRAK4 signaling cascade is initiated by the binding of ligands, such as microbial products to TLRs or cytokines to IL-1Rs. This activation leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 through interactions between their respective death domains.[8][9] This proximity facilitates the autophosphorylation and activation of IRAK4, which then phosphorylates other members of the IRAK family, such as IRAK1 and IRAK2.[8] This sequence of events leads to the formation of a larger signaling complex known as the Myddosome.[6][9]

Activated IRAK1 and IRAK2 subsequently interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[8] TRAF6, in conjunction with other proteins, activates the TAK1 complex, which then phosphorylates and activates the IKK complex.[8] The IKK complex phosphorylates IκBα, targeting it for proteasomal degradation and allowing the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory and pro-survival genes.[4][8] Simultaneously, the TAK1 complex can also activate the MAPK pathway, further contributing to cellular proliferation and survival.[6][8]

In certain cancers, this pathway is constitutively active. For instance, the MYD88 L265P mutation, prevalent in B-cell lymphomas, leads to spontaneous Myddosome formation and chronic activation of IRAK4 signaling.[8][10] In some myeloid malignancies like myelodysplastic syndromes (MDS) and AML, mutations in spliceosome components such as SF3B1 and U2AF1 result in the expression of a longer, hypermorphic isoform of IRAK4 (IRAK4-L), which also drives constitutive pathway activation.[8][9]

Quantitative Data

The inhibitory activity of emavusertib has been quantified in various preclinical models. The following tables summarize key quantitative data.

| Parameter | Value | Assay/Model | Reference |

| IRAK4 IC50 | 57 nM | Kinase Assay | [11] |

| Selectivity | >500-fold vs. IRAK1 | Kinase Assay | [11] |

| FLT3-mutated AML Cell Line IC50 | 58-200 nM | Cell Viability Assay | [12] |

| Cytokine Inhibition IC50 (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | TLR-Stimulated THP-1 Cells | [11] |

Table 1: In Vitro Inhibitory Activity of Emavusertib

| Tumor Model | Dose | Effect | Reference |

| OCI-Ly3 Xenograft (ABC DLBCL with MYD88-L265P) | 100 mg/kg qd | >90% tumor growth inhibition | [8] |

| OCI-Ly3 Xenograft (ABC DLBCL with MYD88-L256P) | 200 mg/kg qd | Partial tumor regression | [8] |

| FLT3 wt AML Tumor Model | Not specified | Blocked bone marrow engraftment | [12] |

Table 2: In Vivo Efficacy of Emavusertib in Preclinical Models

| Patient Population | Response | Details | Reference |

| Relapsed/Refractory AML with Spliceosome Mutations (evaluable, n=5) | 40% CR/CRh | 1 CR, 1 CRh | [12] |

| High-Risk MDS with Spliceosome Mutations (n=7) | 57% Marrow CR | [12] | |

| Relapsed/Refractory FLT3-mutated AML (evaluable, n=3) | 1 CR | 2 patients became FLT3-negative | [12] |

| Relapsed/Refractory AML without Spliceosome or FLT3 mutations (n=29) | 1 CR, 2 PR | [12] |

Table 3: Clinical Activity of Emavusertib in the TakeAim Leukemia Trial (Phase 1/2a)

Experimental Protocols

IRAK4 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against IRAK4, based on commercially available assay kits.

Objective: To determine the IC50 value of emavusertib for IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide)

-

Emavusertib hydrochloride (or other test compound) dissolved in DMSO

-

ADP detection system (e.g., Transcreener® ADP² Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of emavusertib in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a microplate, add the diluted emavusertib or DMSO (vehicle control).

-

Add the IRAK4 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP detection system according to the manufacturer's instructions.

-

Plot the percentage of IRAK4 activity against the logarithm of the emavusertib concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

Western Blot Analysis of IRAK4 Pathway Activation

This protocol outlines a method to assess the effect of emavusertib on the phosphorylation of downstream targets in the IRAK4 signaling pathway.

Objective: To determine if emavusertib inhibits the phosphorylation of IRAK4 downstream targets (e.g., IKK, NF-κB p65, ERK).

Materials:

-

Cell line known to have active IRAK4 signaling (e.g., a monocytic cell line or a cancer cell line with a MYD88 mutation).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies against total and phosphorylated forms of IKK, NF-κB p65, and ERK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of emavusertib or DMSO for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay

This protocol describes a method to evaluate the effect of emavusertib on the proliferation and viability of cancer cells.

Objective: To determine the IC50 of emavusertib in cancer cell lines.

Materials:

-

Cancer cell lines of interest.

-

Cell culture medium and supplements.

-

This compound.

-

MTT or other cell viability reagent (e.g., CellTiter-Glo®).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of emavusertib or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for color development or luminescence signal generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the emavusertib concentration and determine the IC50 value.

Visualizations

Conclusion

This compound is a promising targeted therapy that potently inhibits the IRAK4 signaling pathway, a key driver of inflammation and cell survival in various hematologic malignancies. Its dual activity against FLT3 further enhances its therapeutic potential in AML. Preclinical and clinical data have demonstrated its ability to inhibit tumor growth and induce responses in heavily pretreated patient populations with specific genetic alterations, such as MYD88, SF3B1, U2AF1, and FLT3 mutations. The ongoing clinical development of emavusertib, both as a monotherapy and in combination with other agents, will further elucidate its role in the treatment of cancer and inflammatory diseases.

References

- 1. targetedonc.com [targetedonc.com]

- 2. onclive.com [onclive.com]

- 3. FDA lifts partial clinical hold on phase I/II TakeAim Leukemia trial of emavusertib in patients with AML and MDS [aml-hub.com]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. Curis Announces Additional Data from TakeAim Leukemia Study [prnewswire.com]

- 9. Dose Escalation/ Expansion Study of CA-4948 as Monotherapy in Patients With Acute Myelogenous Leukemia (AML) or Myelodysplastic Syndrome (MDS) [clin.larvol.com]

- 10. researchgate.net [researchgate.net]

- 11. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oncogenic human B-cell lymphoma MYD88 L265P mutation genocopies activation by phosphorylation at the Toll/interleukin-1 receptor (TIR) domain - PMC [pmc.ncbi.nlm.nih.gov]

Emavusertib Hydrochloride: A Technical Guide for Hematological Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emavusertib (formerly CA-4948) is an orally bioavailable, first-in-class small molecule inhibitor with a dual mechanism of action, targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). This unique activity profile positions emavusertib as a promising therapeutic agent for a range of hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and certain B-cell lymphomas. This technical guide provides an in-depth overview of emavusertib, including its mechanism of action, preclinical data, clinical trial insights, and detailed experimental protocols to facilitate further research and development.

Introduction to Emavusertib

Emavusertib hydrochloride is under investigation for its potential to treat hematological malignancies driven by aberrant signaling pathways. Its dual inhibitory action on IRAK4 and FLT3 addresses key oncogenic drivers in various blood cancers. IRAK4 is a critical component of the myddosome signaling complex, which is downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway, often through mutations in spliceosome genes like SF3B1 and U2AF1, leads to the expression of a hyperactive long isoform of IRAK4 (IRAK4-L), promoting pro-inflammatory signaling and cell survival via NF-κB activation.[1][2] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving cell proliferation and survival through pathways such as PI3K-AKT and RAS-MEK-ERK.[3][4]

Mechanism of Action

Emavusertib exerts its anti-tumor effects by inhibiting the kinase activity of both IRAK4 and FLT3.

-

IRAK4 Inhibition: In malignancies with mutations in spliceosome components (SF3B1, U2AF1), aberrant splicing leads to the production of the oncogenic IRAK4-L isoform.[1][2] IRAK4-L promotes the assembly of the myddosome complex, a signaling hub that includes the adaptor protein MyD88.[1][2][5] This leads to the activation of downstream pathways, including NF-κB and MAPK, which are crucial for cancer cell survival and proliferation.[6] Emavusertib binds to and inhibits IRAK4, thereby blocking the entire downstream signaling cascade.[1]

-

FLT3 Inhibition: Mutations in the FLT3 gene, such as internal tandem duplications (ITD), are common in AML and lead to constitutive activation of the FLT3 receptor.[4] This results in the uncontrolled activation of pro-proliferative and anti-apoptotic signaling pathways. Emavusertib directly inhibits the kinase activity of both wild-type and mutated FLT3, disrupting these oncogenic signals.[6]

Signaling Pathway Diagrams

Preclinical Data

Emavusertib has demonstrated potent anti-tumor activity in a variety of preclinical models of hematological malignancies.

In Vitro Activity

| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |

| Various | Kinase Assay | IRAK4 | 57 | [6] |

| FLT3-mutated AML cell lines | AML | FLT3 | 58-200 | [6] |

| OCI-Ly3, A20 | B-cell Lymphoma | Proliferation | Exceeded at therapeutic doses | [6] |

| Ibrutinib-resistant cell lines | B-cell Lymphoma | Proliferation | Restored sensitivity to ibrutinib | [6] |

In Vivo Activity

In xenograft models of FLT3 wild-type AML, emavusertib effectively blocked bone marrow engraftment of THP-1 AML cells.[6] In FLT3-ITD AML tumor models, emavusertib demonstrated cytotoxic activity comparable to other FLT3 inhibitors like quizartinib and midostaurin.[6]

Clinical Trials

Emavusertib is being evaluated in several clinical trials for various hematological malignancies.

TakeAim Leukemia Study (NCT04278768)

This is a Phase 1/2a open-label study evaluating emavusertib as a monotherapy or in combination with azacitidine or venetoclax in patients with relapsed or refractory AML or high-risk MDS.[7]

| Patient Cohort | Treatment | Key Findings | Reference |

| FLT3-mutated AML (n=12) | Emavusertib 300mg BID | 3 CR, 2 MLFS, 1 CRh | [8] |

| Spliceosome-mutated AML (n=15) | Emavusertib 300mg BID | 1 CR, 2 CRh/CRi, 1 MLFS | [8] |

| Overall Population (n=92) | Emavusertib | Manageable safety profile | [7] |

CR: Complete Response; MLFS: Morphologic Leukemia-Free State; CRh: Complete Response with partial hematologic recovery; CRi: Complete Response with incomplete count recovery.

Relapsed or Refractory Primary Central Nervous System Lymphoma (R/R PCNSL) Study (NCT03328078)

This is an open-label, dose-escalation and expansion trial evaluating emavusertib alone or in combination with ibrutinib in patients with R/R hematologic malignancies, with a focus on PCNSL.[9] The study is assessing the safety, pharmacokinetics, and anti-cancer activity of emavusertib.[9]

Experimental Protocols

Cell Viability Assay (MOLM-13 Cell Line)

This protocol is a representative method for assessing the effect of emavusertib on the viability of a FLT3-ITD positive AML cell line.

Materials:

-

MOLM-13 human AML cell line

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (vehicle control)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Culture: Maintain MOLM-13 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed MOLM-13 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Preparation and Treatment: Prepare a stock solution of emavusertib in DMSO. Perform serial dilutions to achieve the desired final concentrations. Add the compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assessment:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software.

AML Xenograft Model

This protocol provides a general framework for establishing and utilizing an AML xenograft model to evaluate the in vivo efficacy of emavusertib.

Materials:

-

Immunodeficient mice (e.g., NSG mice)

-

AML cell line (e.g., MOLM-13) or patient-derived AML cells

-

Busulfan or irradiation source for pre-conditioning

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement (for subcutaneous models)

-

Flow cytometry reagents for engraftment analysis

Procedure:

-

Animal Acclimatization: Acclimatize immunodeficient mice for at least one week before the experiment.

-

Pre-conditioning: Sublethally irradiate the mice or treat them with busulfan 24 hours prior to cell injection to facilitate engraftment.[10]

-

Cell Injection:

-

For a disseminated leukemia model, inject 1-5 x 10^6 AML cells intravenously via the tail vein.

-

For a subcutaneous tumor model, inject the cells subcutaneously into the flank.

-

-

Treatment: Once tumors are established or a predetermined time has passed for the disseminated model, randomize the mice into treatment and control groups. Administer emavusertib or vehicle control orally at the desired dose and schedule.

-

Monitoring:

-

Monitor the health and body weight of the mice regularly.

-

For subcutaneous models, measure tumor volume with calipers 2-3 times per week.

-

For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis). Engraftment can be confirmed by flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.

-

-

Endpoint: Euthanize the mice when tumors reach a predetermined size, when they show signs of significant morbidity, or at the end of the study period.

-

Analysis: Collect tumors and/or hematopoietic tissues for further analysis, such as histology, immunohistochemistry, or flow cytometry, to assess treatment efficacy.

Conclusion

This compound is a promising dual inhibitor of IRAK4 and FLT3 with a strong rationale for its use in various hematological malignancies. Its ability to target key oncogenic pathways, particularly in genetically defined patient populations, highlights its potential as a valuable therapeutic agent. The preclinical and clinical data to date support its continued investigation, both as a monotherapy and in combination with other anti-cancer drugs. The experimental protocols provided in this guide are intended to facilitate further research into the mechanisms and applications of emavusertib, ultimately contributing to the development of novel and effective treatments for patients with hematological cancers.

References

- 1. curis.com [curis.com]

- 2. Activation of targetable inflammatory immune signaling is seen in myelodysplastic syndromes with SF3B1 mutations | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. onclive.com [onclive.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Emavusertib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emavusertib (CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its dual inhibitory activity makes it a promising therapeutic candidate for various hematological malignancies, including B-cell lymphomas and acute myeloid leukemia (AML), particularly those with mutations in MYD88 or FLT3.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of Emavusertib hydrochloride, detailing its mechanism of action, biochemical and cellular activities, and key experimental protocols.

Mechanism of Action

Emavusertib exerts its anti-tumor effects by targeting two key kinases involved in cancer cell proliferation and survival: IRAK4 and FLT3.

-

IRAK4 Inhibition: IRAK4 is a critical component of the myddosome complex, which mediates signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[5] In malignancies with activating mutations in the MYD88 gene, such as certain B-cell lymphomas, constitutive IRAK4 signaling leads to the activation of the NF-κB pathway, promoting cell survival and proliferation.[3][4] Emavusertib directly binds to and inhibits the kinase activity of IRAK4, thereby blocking the downstream signaling cascade.[4]

-

FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications or ITD), becomes constitutively active and drives the proliferation of leukemic blasts in AML.[6][7] Emavusertib has been shown to inhibit the activity of both wild-type and mutated FLT3.[2]

The dual inhibition of IRAK4 and FLT3 by Emavusertib provides a multi-pronged attack on cancer cells, making it effective in both lymphoid and myeloid malignancies.[4]

Signaling Pathway

The signaling pathway inhibited by Emavusertib's action on IRAK4 is depicted below.

Caption: IRAK4-mediated NF-κB signaling pathway and the inhibitory action of Emavusertib.

Biochemical and Cellular Activity

The in vitro activity of Emavusertib has been characterized through various biochemical and cellular assays.

Kinase Inhibition

Emavusertib is a potent inhibitor of IRAK4 and also exhibits significant activity against FLT3. Its selectivity has been evaluated against a panel of other kinases.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| IRAK4 | 57 | FRET Kinase Assay | [2] |

| IRAK4 | 31.7 | TR-FRET Assay | [4] |

| FLT3 | - | - | [2] |

Note: Specific IC50 for FLT3 was not consistently reported in the search results, but its inhibition is a known activity of Emavusertib.

Kinase Selectivity

A broad kinase panel screening revealed that Emavusertib, at a concentration of 1 µM, significantly inhibits a limited number of other kinases in addition to IRAK4 and FLT3.

| Kinase | % Inhibition at 1 µM |

| CLK1 | ≥50% |

| CLK2 | ≥50% |

| CLK4 | ≥50% |

| DYRK1A | ≥50% |

| DYRK1B | ≥50% |

| TrkA | ≥50% |

| TrkB | ≥50% |

| Haspin | ≥50% |

| NEK11 | ≥50% |

Data sourced from a kinome panel by Eurofins.[4]

Cellular Activity

Emavusertib has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 | Reference |

| THP-1 | Acute Monocytic Leukemia | Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | [3][6] |

| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | Cell Viability | 150 nM | [8] |

| Karpas1718 | Marginal Zone Lymphoma (MYD88 L265P) | Cell Proliferation | 3.72 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize Emavusertib.

IRAK4 Kinase Inhibition Assay (FRET)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of Emavusertib against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

FRET peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound

-

DMSO

-

384-well assay plates

-

Plate reader capable of FRET measurements

Procedure:

-

Prepare a serial dilution of Emavusertib in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted Emavusertib or DMSO (vehicle control) to the assay wells.

-

Add the IRAK4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP.

-

Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the plate on a FRET-capable plate reader.

-

Calculate the percent inhibition for each Emavusertib concentration and determine the IC50 value using a suitable data analysis software.

Cellular Cytokine Release Assay (THP-1 Cells)

This protocol details the measurement of pro-inflammatory cytokine release from TLR-stimulated THP-1 human monocytic cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol

-

Lipopolysaccharide (LPS) or other TLR agonist

-

This compound

-

DMSO

-

96-well cell culture plates

-

Human TNF-α, IL-1β, IL-6, and IL-8 ELISA kits

-

Plate reader for ELISA

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere and differentiate if necessary (e.g., with PMA).

-

Prepare serial dilutions of Emavusertib in cell culture medium.

-

Pre-treat the cells with the diluted Emavusertib or DMSO (vehicle control) for 1 hour at 37°C.[3]

-

Stimulate the cells with a TLR agonist (e.g., 10 µg/mL LTA) and incubate for 5 hours at 37°C in a CO2 incubator.[3]

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.[3]

-

Collect the supernatant and perform ELISAs for TNF-α, IL-1β, IL-6, and IL-8 according to the manufacturer's instructions.

-

Read the absorbance on a plate reader and calculate the cytokine concentrations.

-

Determine the IC50 of Emavusertib for the inhibition of each cytokine's release.

Cell Viability Assay (MOLM-13 Cells)

This protocol describes a method to assess the effect of Emavusertib on the viability of FLT3-mutated AML cells.

Materials:

-

MOLM-13 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed MOLM-13 cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well).

-

Prepare serial dilutions of Emavusertib in cell culture medium.

-

Add the diluted Emavusertib or DMSO (vehicle control) to the wells.

-

Incubate the plate for 20 hours at 37°C in a CO2 incubator.[8]

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (MZL Cells)

This protocol outlines the detection of apoptosis in Marginal Zone Lymphoma (MZL) cells treated with Emavusertib using Annexin V staining.

Materials:

-

MZL cell lines (e.g., Karpas1718)

-

Appropriate cell culture medium

-

This compound

-

DMSO

-

Annexin V Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific)[1]

-

Flow cytometer

Procedure:

-

Seed MZL cells in a culture plate and treat with Emavusertib (e.g., 10 µM) or DMSO for 72 hours.[6]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and a dead cell stain (e.g., Propidium Iodide or 7-AAD) to the cells.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V positive, dead cell stain negative), late apoptotic/necrotic (Annexin V positive, dead cell stain positive), and live cells.

Experimental Workflow and Logic

The in vitro characterization of Emavusertib typically follows a logical progression from biochemical assays to more complex cellular models.

Caption: A logical workflow for the in vitro characterization of this compound.

Conclusion

This compound is a promising dual IRAK4 and FLT3 inhibitor with potent in vitro activity against hematological malignancies. The experimental protocols and data presented in this guide provide a framework for the comprehensive in vitro characterization of Emavusertib and similar molecules. A thorough understanding of its biochemical and cellular effects is crucial for its continued development as a targeted cancer therapeutic.

References

- 1. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]

- 5. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Emavusertib Hydrochloride: A Deep Dive into its Impact on Cytokine Production

For Immediate Release

This technical guide provides an in-depth analysis of emavusertib hydrochloride (CA-4948), a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). This document, intended for researchers, scientists, and drug development professionals, will explore the mechanism of action of emavusertib and its significant effects on the production of various pro-inflammatory cytokines.

Introduction

This compound is a clinical-stage therapeutic agent that has demonstrated promising activity in various hematological malignancies.[1] Its dual inhibitory action on IRAK4 and FLT3 targets key signaling pathways involved in inflammation and oncogenesis.[2][3] A crucial aspect of its anti-tumor and anti-inflammatory potential lies in its ability to modulate the production of cytokines, key signaling molecules that play a pivotal role in the tumor microenvironment and inflammatory responses.[2][4]

Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway

Emavusertib's primary mechanism of action involves the inhibition of IRAK4, a critical serine/threonine kinase downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[5][6] In normal immune responses, the activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) triggers the recruitment of the adaptor protein MyD88, leading to the formation of the "Myddosome" complex and the subsequent activation of IRAK4.[4][7] Activated IRAK4 then initiates a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory cytokine gene expression.[7]

In various cancers, particularly those with mutations in MYD88 or spliceosome components like SF3B1 and U2AF1, this pathway is constitutively active, leading to aberrant and sustained production of pro-inflammatory cytokines that promote tumor cell survival and proliferation.[4][8] Emavusertib directly binds to and inhibits the kinase activity of IRAK4, thereby blocking the downstream signaling to NF-κB and suppressing the transcription of target genes, including those encoding for various cytokines.[5]

References

- 1. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. susi.usi.ch [susi.usi.ch]

- 3. onclive.com [onclive.com]

- 4. curis.com [curis.com]

- 5. curis.com [curis.com]

- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for Emavusertib Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emavusertib hydrochloride (also known as CA-4948) is a potent, orally bioavailable small molecule inhibitor with dual activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves the inhibition of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are crucial for the activation of downstream transcription factors like NF-κB, leading to inflammation and cell survival.[3][4][5][6] By blocking IRAK4, Emavusertib disrupts the formation of the Myddosome complex, a key step in this pathway.[3][7] Additionally, its inhibitory effect on FLT3 makes it a promising therapeutic agent for hematologic malignancies harboring FLT3 mutations, such as Acute Myeloid Leukemia (AML).[2][4] These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its biological activity.

Mechanism of Action: Targeting the TLR/MYD88 Signaling Pathway

Emavusertib's primary mechanism of action is the inhibition of IRAK4, a critical serine/threonine kinase in the TLR/MYD88 signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other downstream proteins, ultimately leading to the activation of the NF-κB and MAPK signaling pathways.[3][4] These pathways regulate the expression of pro-inflammatory cytokines and promote cell proliferation and survival. By inhibiting IRAK4, Emavusertib effectively blocks these downstream effects.

Caption: Emavusertib inhibits IRAK4, blocking the TLR/MYD88 signaling pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various cell lines and assays.

| Cell Line | Assay Type | Parameter | Value | Reference |

| THP-1 | Cytokine Release | IC50 (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | [1][8] |

| MOLM-13 (FLT3-ITD+) | Cytotoxicity | IC50 | 150 nM | |

| OCI-Ly10 (MYD88 mutant) | Cell Growth Inhibition | IC50 | 1.5 µM | [9] |

| MV4-11 | pIRAK1 Modulation | IC50 | 270 nM | [9] |

| Marginal Zone Lymphoma (MZL) cell lines | Apoptosis Induction | Concentration | 10 µM (72h) | [8][10] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Emavusertib on cell viability and to determine its IC50 value.

Materials:

-

This compound

-

Target cells (e.g., MOLM-13, THP-1)

-

Complete cell culture medium (e.g., RPMI 1640 with 10-20% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For suspension cells (e.g., MOLM-13), seed at a density of 0.5-1.0 x 10^5 cells/mL in a 96-well plate with a final volume of 100 µL per well.

-

For adherent cells, seed at an appropriate density to achieve 70-80% confluency on the day of treatment and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of Emavusertib in complete culture medium to achieve the desired final concentrations. It is recommended to start with a broad range (e.g., 1 nM to 10 µM) and then narrow it down based on initial results.

-

Add the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

-

Incubation:

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the Emavusertib concentration to determine the IC50 value.

-

Cytokine Release Assay (ELISA)

This protocol is for measuring the inhibitory effect of Emavusertib on the release of pro-inflammatory cytokines from THP-1 cells.

Materials:

-

This compound

-

THP-1 cells

-

Complete culture medium (RPMI 1640 + 10% FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

24-well or 96-well plates

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation (Optional):

-

Culture THP-1 monocytes in RPMI 1640 with 10% FBS.

-

To differentiate into macrophage-like cells, treat THP-1 cells with PMA (e.g., 100 nM) for 24-48 hours. After differentiation, replace the medium with fresh complete medium and allow the cells to rest for 24 hours.

-

-

Pre-treatment with Emavusertib:

-

Treat the THP-1 cells (differentiated or undifferentiated) with various concentrations of Emavusertib for 1-2 hours.[1]

-

-

Stimulation:

-

Stimulate the cells with a TLR agonist, such as LPS (e.g., 1 µg/mL), to induce cytokine production. Include an unstimulated control.

-

-

Incubation:

-

Incubate the plates for 4-24 hours at 37°C with 5% CO2.[1]

-

-

Supernatant Collection:

-

After incubation, centrifuge the plates to pellet the cells.

-

Carefully collect the supernatant from each well.

-

-

ELISA:

-

Perform the ELISA for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the concentration of each cytokine from the standard curve.

-

Determine the percentage of inhibition of cytokine release by Emavusertib compared to the LPS-stimulated control.

-

Western Blotting for Phosphorylated IRAK1 (pIRAK1)

This protocol is to assess the direct inhibitory effect of Emavusertib on IRAK4 activity by measuring the phosphorylation of its downstream target, IRAK1.

Materials:

-

This compound

-

Target cells (e.g., MV4-11, THP-1)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pIRAK1, anti-total IRAK1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with Emavusertib at desired concentrations for a specified time (e.g., 1-4 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pIRAK1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., β-actin).

-

Quantify the band intensities to determine the relative levels of pIRAK1.

-

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying the induction of apoptosis by Emavusertib.

Materials:

-

This compound

-

Target cells (e.g., MZL cell lines, MOLM-13)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells from adherent cultures) and wash them twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Experimental Workflow Diagram

Caption: General workflow for in vitro characterization of Emavusertib.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. researchhub.com [researchhub.com]

- 8. mdpi.com [mdpi.com]

- 9. nanopartikel.info [nanopartikel.info]

- 10. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]

Application Notes and Protocols for Emavusertib Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Emavusertib hydrochloride (also known as CA-4948) in various mouse models, based on preclinical data. The information is intended to guide researchers in designing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this potent oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and FMS-like Tyrosine Kinase 3 (FLT3).

Mechanism of Action

This compound is a selective, orally bioavailable small molecule inhibitor of IRAK-4.[1] IRAK-4 is a critical component of the myddosome signaling complex, which is downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[1] By inhibiting IRAK-4, Emavusertib blocks the MYD88 signaling pathway, leading to the repression of pro-inflammatory and cellular proliferation pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2] This inhibition ultimately results in apoptosis of cancer cells that are dependent on these signaling cascades.[1][2] Additionally, Emavusertib has been shown to inhibit FLT3, making it a dual inhibitor with potential therapeutic benefits in hematologic malignancies harboring FLT3 mutations.[3]

Signaling Pathway Targeted by Emavusertib

References

Application Notes and Protocols for Solubilizing Emavusertib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emavusertib hydrochloride (also known as CA-4948 hydrochloride) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism of action involves the inhibition of the MyD88 signaling pathway, which subsequently blocks downstream NF-κB activation and the production of pro-inflammatory cytokines.[1][4][5] This inhibitory action leads to anti-inflammatory and anti-proliferative effects, making Emavusertib a compound of significant interest in the treatment of hematologic malignancies such as acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and B-cell lymphomas.[4][6][7][8] Proper solubilization is a critical first step for its use in in vitro and in vivo laboratory research. These application notes provide detailed protocols for the solubilization of this compound for various research applications.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-{5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(morpholin-4-yl)[2][4]oxazolo[4,5-b]pyridin-6-yl}-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide, hydrochloride (1:1) | [9] |

| Molecular Formula | C₂₄H₂₆ClN₇O₅ | [9] |

| Molecular Weight | 527.9 g/mol | [9] |

| Appearance | Solid | [10] |

| Storage | Store at -20°C | [10] |

Solubility Data

The solubility of this compound is a key factor in the design of laboratory experiments. The following table summarizes the available solubility data. It is important to note that the non-hydrochloride form of Emavusertib has a reported solubility of 49 mg/mL in fresh DMSO.[2] The hydrochloride salt is also readily soluble in DMSO.[11]

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO (Dimethyl sulfoxide) | Soluble | A 10 mM stock solution is readily achievable.[11] | The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |

| Ethanol | Poorly soluble | Data not readily available. | May require heating or co-solvents to achieve desired concentration. |

| Water | Insoluble | Data not readily available. | This compound is not recommended for direct dissolution in aqueous buffers. |

| PBS (Phosphate-Buffered Saline) | Insoluble | Data not readily available. | Direct dissolution in PBS is not recommended. |

Signaling Pathway of this compound

This compound primarily targets IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[4][10] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of the "Myddosome" complex.[4][6] Activated IRAK4 phosphorylates other IRAK family members, ultimately leading to the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[4][5] Emavusertib also inhibits FLT3, a receptor tyrosine kinase often mutated in AML.[3][5]

Caption: Inhibition of IRAK4 and FLT3 signaling by this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in cell culture media for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound (Molecular Weight: 527.9 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Caption: Standard workflow for preparing this compound stock solution.

Protocol 2: Preparation of a Formulation for In Vivo Animal Studies

This protocol is adapted from a general method for preparing poorly water-soluble compounds for oral or parenteral administration in animal models.[2] Note: The optimal formulation may vary depending on the animal model and route of administration. This formulation should be prepared fresh before each use.

Materials:

-

This compound 10 mM stock solution in DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile distilled water (ddH₂O) or saline

-

Sterile tubes

-

Calibrated pipettes

Procedure:

-

Calculate Required Volumes: Determine the total volume of the final formulation needed based on the number of animals and the dosage. The following example is for preparing 1 mL of a formulation with a final DMSO concentration of 5%.

-

Prepare the Vehicle Mixture:

-

In a sterile tube, add 400 µL of PEG300.

-

Add 50 µL of the 10 mM this compound stock solution in DMSO.

-

Mix thoroughly by pipetting or gentle vortexing until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture.

-

Mix again until the solution is clear and homogenous.

-

-

Add Aqueous Component:

-

Slowly add 500 µL of sterile ddH₂O or saline to the mixture while vortexing to prevent precipitation.

-

The final solution should be a clear, homogenous emulsion.

-

-

Administration: Use the freshly prepared formulation for administration to animals immediately. Do not store this formulation.

Caption: Decision-making process for solvent selection.

Troubleshooting

-

Precipitation upon dilution in aqueous media: If the compound precipitates when diluting the DMSO stock solution into cell culture media or buffer, ensure the final DMSO concentration is kept low (typically below 0.5%) and that the stock solution is added to the aqueous medium with vigorous mixing.

-

Incomplete dissolution: If the powder does not fully dissolve in DMSO, ensure the DMSO is anhydrous and consider gentle warming.

-

Instability of in vivo formulation: The formulation for in vivo use is an emulsion and may not be stable over time. It is critical to prepare it fresh and use it immediately.

Safety Precautions

This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. onclive.com [onclive.com]

- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Partial Trial Hold Is Lifted For Emavusertib - HealthTree for Acute Myeloid Leukemia [healthtree.org]

- 8. asco.org [asco.org]

- 9. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Emavusertib (hydrochloride) - Immunomart [immunomart.org]

Application Notes: Flow Cytometry Analysis of Emavusertib-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emavusertib (CA-4948) is a potent, orally bioavailable small molecule inhibitor with dual activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism of action involves the suppression of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are dependent on the IRAK4 kinase.[4][5] By inhibiting IRAK4, Emavusertib blocks the activation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for the proliferation and survival of certain cancer cells.[4][6] Additionally, its inhibition of FLT3 makes it a promising agent against hematological malignancies harboring FLT3 mutations, such as Acute Myeloid Leukemia (AML).[2][7]

Preclinical studies have demonstrated that Emavusertib induces cell cycle arrest, reduces cell proliferation, and promotes apoptosis in various cancer cell lines, particularly those with mutations in MYD88 or FLT3.[6][7][8][9] Flow cytometry is an indispensable tool for quantifying these cellular responses. This document provides detailed protocols for analyzing the effects of Emavusertib on the cell cycle, apoptosis, and intracellular signaling pathways.

Emavusertib's Dual Mechanism of Action

Emavusertib's anti-cancer activity stems from its ability to inhibit two key kinases: IRAK4 and FLT3. The diagram below illustrates the signaling pathways targeted by the drug.

Caption: Emavusertib inhibits IRAK4 in the TLR pathway and the FLT3 receptor.

General Experimental Workflow

The successful execution of flow cytometry protocols relies on a systematic workflow from sample preparation to data analysis. The following diagram provides a general overview of the key steps involved in the protocols described in this document.

Caption: General workflow for flow cytometry analysis of treated cells.

Protocol 1: Cell Cycle Analysis using Propidium Iodide

Principle: This protocol is used to assess the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Emavusertib has been shown to induce a moderate increase in the sub-G0 fraction, indicative of apoptosis, and cause G1 phase arrest in certain cell types.[6][8][9]

Methodology:

-

Cell Seeding: Seed cells (e.g., AML or lymphoma cell lines) in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

-

Treatment: Treat cells with the desired concentrations of Emavusertib (e.g., 1-10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[6]

-

Harvesting:

-

For suspension cells, collect them by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, collect the supernatant (containing floating/dead cells) and detach the remaining cells with trypsin. Combine all cells and centrifuge.

-

-